2-cyano-N'-cyclohexylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N’-cyclohexylideneacetohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of cyanoacetohydrazide and is characterized by the presence of a cyano group (–CN) and a cyclohexylidene group attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-cyclohexylideneacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of acid catalysts such as hydrochloric acid or sulfuric acid.
Cyclization Reactions: Often require heating and the presence of a base such as sodium ethoxide.
Substitution Reactions: Commonly involve nucleophiles such as amines or thiols.
Major Products Formed
Hydrazones: Formed through condensation with aldehydes or ketones.
Heterocyclic Compounds: Formed through cyclization reactions, including pyrazoles and triazines.
Scientific Research Applications
2-Cyano-N’-cyclohexylideneacetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyano-N’-cyclohexylideneacetohydrazide involves its ability to act as a nucleophile and participate in various condensation and cyclization reactions. The cyano group and the hydrazide moiety play crucial roles in its reactivity. The compound can form stable intermediates that facilitate the formation of heterocyclic structures, which are often the active components in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: A simpler derivative without the cyclohexylidene group.
N’-Cyclohexylideneacetohydrazide: Lacks the cyano group.
2-Cyanoacetohydrazide: Contains the cyano group but lacks the cyclohexylidene group.
Uniqueness
2-Cyano-N’-cyclohexylideneacetohydrazide is unique due to the presence of both the cyano and cyclohexylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic compounds .
Properties
CAS No. |
4974-50-9 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyano-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C9H13N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-6H2,(H,12,13) |
InChI Key |
GCHAAJODJMDMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)CC#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.